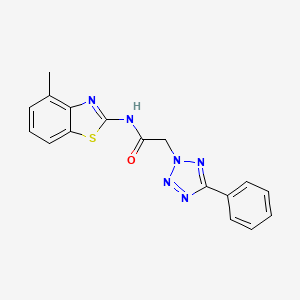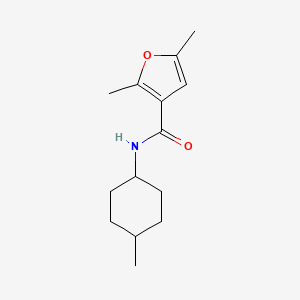![molecular formula C16H12Cl3N3S B14931088 3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B14931088.png)
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with chlorobenzyl and dichlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorobenzyl and Dichlorophenyl Groups: The chlorobenzyl and dichlorophenyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by linking the sulfanyl group to the triazole ring.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
化学反应分析
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl or dichlorophenyl groups can be replaced with other substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Research has indicated potential antiviral and antimicrobial properties, suggesting its use in the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:
5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: This compound also contains a triazole ring with chlorobenzyl and adamantyl groups, showing potential as an enzyme inhibitor.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has shown antiviral activity and is structurally similar due to the presence of a chlorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C16H12Cl3N3S |
|---|---|
分子量 |
384.7 g/mol |
IUPAC 名称 |
3-[(3-chlorophenyl)methylsulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C16H12Cl3N3S/c1-22-15(11-5-6-13(18)14(19)8-11)20-21-16(22)23-9-10-3-2-4-12(17)7-10/h2-8H,9H2,1H3 |
InChI 键 |
HNCLNBDHZTUZDC-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B14931011.png)
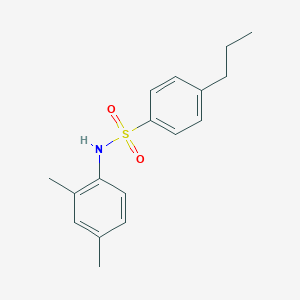
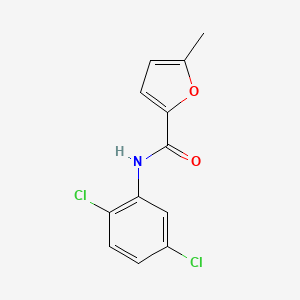
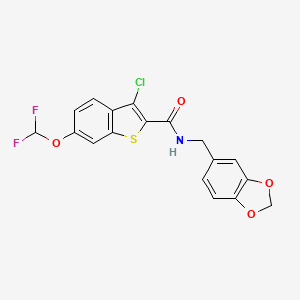
![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(pyridin-3-yl)ethyl]benzamide](/img/structure/B14931035.png)
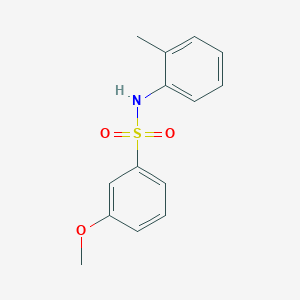
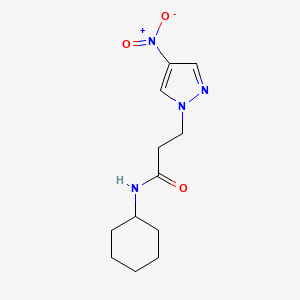
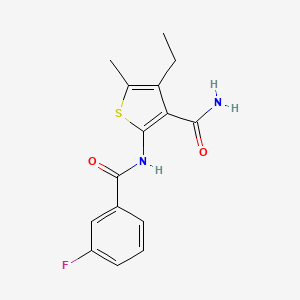
![(E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one](/img/structure/B14931062.png)
![Methyl 4-{[(4-carbamoylphenyl)carbamoyl]amino}benzoate](/img/structure/B14931066.png)
![1-(3,5-Dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B14931072.png)

